beta-FXR antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-FXR antagonist 1 is a compound that inhibits the activity of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism. It is highly expressed in the liver and intestines and is involved in various physiological processes, including cholesterol homeostasis and inflammation . This compound is of significant interest in scientific research due to its potential therapeutic applications in metabolic disorders and cancer .
Vorbereitungsmethoden
The synthesis of beta-FXR antagonist 1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve scaling up the laboratory synthesis process, ensuring consistency and quality control through standardized protocols .
Analyse Chemischer Reaktionen
Beta-FXR antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Beta-FXR antagonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of FXR antagonists and to develop new compounds with improved efficacy and selectivity . In biology, it helps elucidate the role of FXR in cellular processes and metabolic pathways . In medicine, this compound is being investigated for its potential to treat metabolic disorders such as nonalcoholic fatty liver disease, diabetes, and obesity . Additionally, it has shown promise in cancer research, particularly in targeting FXR-related pathways in liver and intestinal cancers .
Wirkmechanismus
Beta-FXR antagonist 1 exerts its effects by binding to the farnesoid X receptor and inhibiting its activity. This inhibition disrupts the normal function of FXR in regulating gene expression related to bile acid, lipid, and glucose metabolism . The molecular targets of this compound include the DNA-binding domain of FXR and its co-regulators, which are essential for the transcriptional activity of FXR . By blocking these interactions, this compound can modulate various metabolic and inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Beta-FXR antagonist 1 is unique compared to other FXR antagonists due to its specific chemical structure and binding affinity. Similar compounds include guggulsterone, a natural FXR antagonist, and synthetic derivatives like PX20606 and GS-9674 . These compounds share some structural similarities but differ in their potency, selectivity, and pharmacokinetic properties . This compound stands out for its high specificity and potential therapeutic applications in metabolic and cancer-related diseases .
Eigenschaften
Molekularformel |
C36H59NO5 |
---|---|
Molekulargewicht |
585.9 g/mol |
IUPAC-Name |
2-[[(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C36H59NO5/c1-9-10-29(40)42-27-15-16-33(6)25(32(27,4)5)14-17-35(8)26(33)12-11-24-30-23(22(2)3)13-18-36(30,20-19-34(24,35)7)31(41)37-21-28(38)39/h22-27,30H,9-21H2,1-8H3,(H,37,41)(H,38,39)/t23-,24+,25-,26+,27-,30+,33-,34+,35+,36-/m0/s1 |
InChI-Schlüssel |
CLKCLHBPLVDIOB-WYNSFBPCSA-N |
Isomerische SMILES |
CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |
Kanonische SMILES |
CCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.